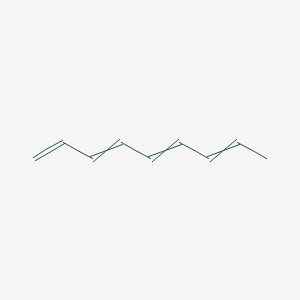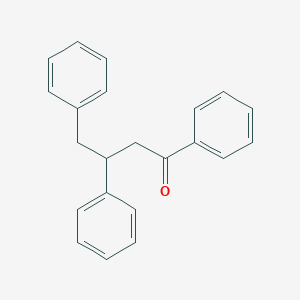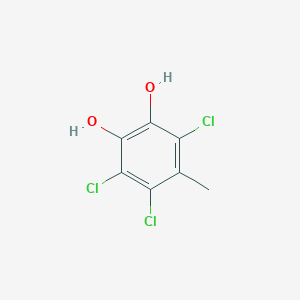
3,4,6-Trichloro-5-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-5-methylbenzene-1,2-diol is an organic compound belonging to the class of chlorinated catechols It is characterized by the presence of three chlorine atoms and one methyl group attached to a benzene ring, along with two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-methylbenzene-1,2-diol typically involves the chlorination of 5-methylbenzene-1,2-diol (also known as orcinol) under controlled conditions. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the chlorination of toluene to produce 3,4,6-trichlorotoluene, followed by hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated and dehydroxylated products.
Substitution: Amino or nitro derivatives, depending on the nucleophile used.
Scientific Research Applications
3,4,6-Trichloro-5-methylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-5-methylbenzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichlorocatechol: Similar structure but lacks the methyl group.
2,3,6-Trichlorotoluene: Similar chlorination pattern but lacks hydroxyl groups.
3,4,5-Trichloroveratrole: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
3,4,6-Trichloro-5-methylbenzene-1,2-diol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33963-45-0 |
|---|---|
Molecular Formula |
C7H5Cl3O2 |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
3,4,6-trichloro-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H5Cl3O2/c1-2-3(8)5(10)7(12)6(11)4(2)9/h11-12H,1H3 |
InChI Key |
XRVOURCOPAQGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


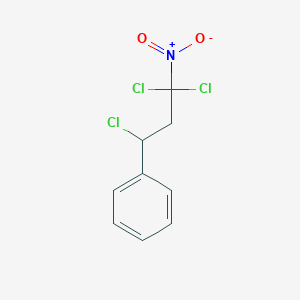
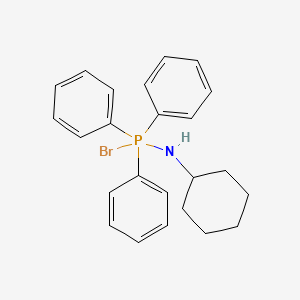
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
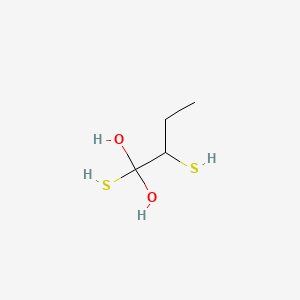
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
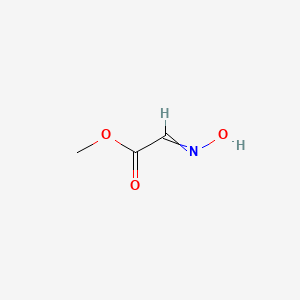
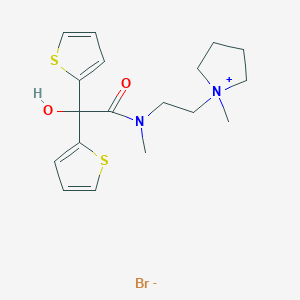
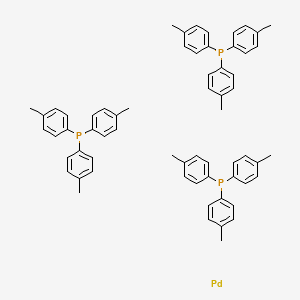

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
